3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-cyclohexylpyridine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Cyclohexylpyridin-2-yl)-1,3,4-thiadiazol-5-amine
- 3-(5-Cyclohexylpyridin-2-yl)-1,2,3-thiadiazol-5-amine
- 3-(5-Cyclohexylpyridin-2-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
3-(5-Cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific ring structure and the presence of the cyclohexyl group. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the cyclohexyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
CAS No. |
1179362-37-8 |
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Molecular Formula |
C13H16N4S |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-(5-cyclohexylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H16N4S/c14-13-16-12(17-18-13)11-7-6-10(8-15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,16,17) |
InChI Key |
SFCAIGCCTQEZET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CN=C(C=C2)C3=NSC(=N3)N |
Origin of Product |
United States |
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